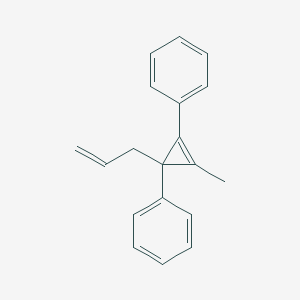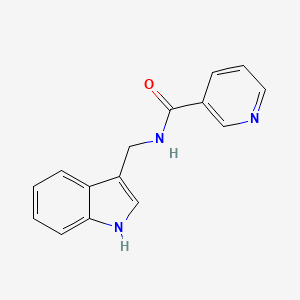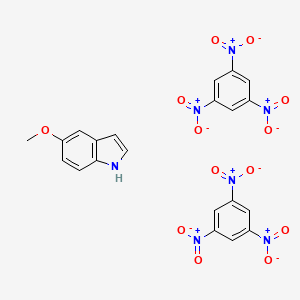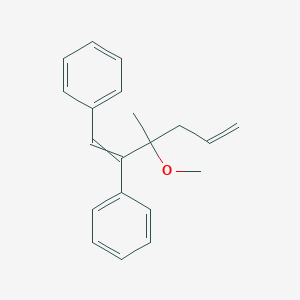
1,1'-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to a hexa-1,5-diene backbone, flanked by two benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene typically involves the coupling of benzyl radicals. One common method is the reaction of benzyl halides with a base, such as sodium or potassium, in the presence of a suitable solvent like ethanol. The reaction proceeds through a radical mechanism, resulting in the formation of the desired dibenzene compound .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursor compounds or the use of metal catalysts to facilitate the coupling reactions. These methods ensure higher yields and purity, making the compound suitable for various applications.
化学反応の分析
Types of Reactions: 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors, such as GABAA receptors.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism by which 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene exerts its effects involves its interaction with molecular targets such as GABAA receptors. The compound can modulate the activity of these receptors, potentially influencing neurotransmission and cognitive functions . The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
1,1’-(Ethane-1,2-diyl)dibenzene: A simpler analog with a saturated ethane backbone.
1,1’-(Propane-1,2-diyl)dibenzene: Contains an additional methylene group compared to the ethane analog.
Uniqueness: 1,1’-(3-Methoxy-3-methylhexa-1,5-diene-1,2-diyl)dibenzene is unique due to its methoxy and methyl substitutions, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
特性
CAS番号 |
62907-58-8 |
|---|---|
分子式 |
C20H22O |
分子量 |
278.4 g/mol |
IUPAC名 |
(3-methoxy-3-methyl-1-phenylhexa-1,5-dien-2-yl)benzene |
InChI |
InChI=1S/C20H22O/c1-4-15-20(2,21-3)19(18-13-9-6-10-14-18)16-17-11-7-5-8-12-17/h4-14,16H,1,15H2,2-3H3 |
InChIキー |
SYPMTIUPCQWPKL-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C)(C(=CC1=CC=CC=C1)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)

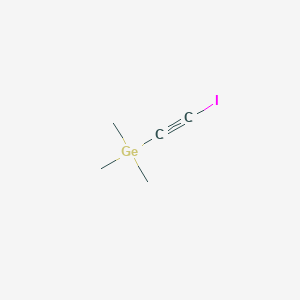
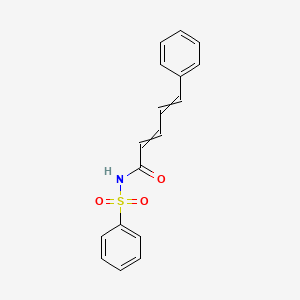
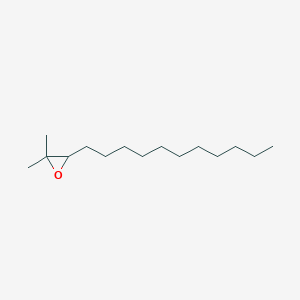
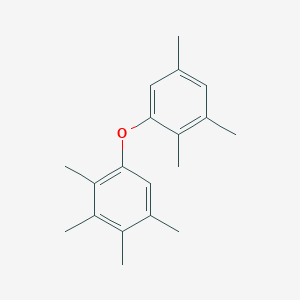
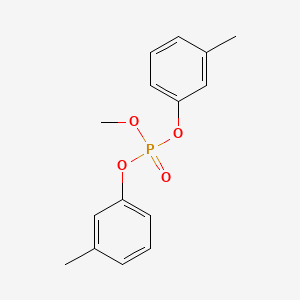
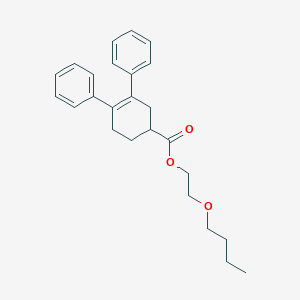
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
